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Compound of Interest |

Compound Name: 2-(2-Hydroxyethyl)indoline
CAS No.: 76953-90-7
Cat. No.: B3283556

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a
vast array of natural products and synthetic drugs.[1] Its reduced form, 2,3-dihydro-1H-indole,
commonly known as indoline, represents a conformationally more flexible and three-
dimensional scaffold that has garnered significant interest in drug discovery.[2] This guide
focuses on a specific derivative, 2,3-dihydro-1H-indole-2-ethanol, a molecule that combines the
structural features of the indoline ring with a primary alcohol functionality. Understanding the
chemical intricacies of this molecule provides a foundation for its potential applications in the
synthesis of novel therapeutic agents, particularly in the realms of neuroprotective and
antioxidant compounds.[2]

Molecular Structure and Identification

The formal name, 2,3-dihydro-1H-indole-2-ethanol, precisely describes the molecular
architecture. It consists of a bicyclic indoline core where the five-membered pyrrole ring is
saturated. An ethanol (-CH2CH20H) substituent is attached to the carbon at position 2 of this
indoline ring.
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Identifier Value

IUPAC Name 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-ol
Molecular Formula C10H13NO

Molecular Weight 163.22 g/mol

Canonical SMILES C1C(C2=CC=CC=C2N1)CCO

InChi Key (Predicted) YXWJVSRIHWBXBC-

UHFFFAOYSA-N

CAS Registry Number Not assigned (as of early 2026)

The structure features a chiral center at the C2 position of the indoline ring, meaning it can
exist as two enantiomers, (R)- and (S)-2,3-dihydro-1H-indole-2-ethanol. The stereochemistry at
this position can be critical for biological activity and receptor binding affinity.

Physicochemical Properties (Predicted)

While experimental data for this specific molecule is not readily available, its physicochemical
properties can be reliably predicted based on the indoline and ethanol moieties.
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Property Predicted Value Justification
Colorless to pale yellow oil or Similar to other substituted
Appearance ] ] ) )
low-melting solid indolines.[3]
Higher than indoline (220-221
°C) due to increased molecular
Boiling Point > 250 °C weight and hydrogen bonding
capability of the hydroxyl
group.
The flexible ethanol side chain
may disrupt crystal packing,
Melting Point <60 °C y. pren ) P g
leading to a relatively low
melting point.
) ) The polar alcohol and amine
Sparingly soluble in water.
) ) ) groups allow for some water
B Soluble in organic solvents like - _ _
Solubility solubility, while the aromatic
ethanol, methanol, DMSO, and ) o
] ring ensures solubility in
chlorinated solvents. _ _
organic media.
The nitrogen in the indoline
_ ring is a secondary amine, with
pKa (Amine) ~45-55

its basicity influenced by the

adjacent benzene ring.

Synthesis and Reactivity

The synthesis of 2,3-dihydro-1H-indole-2-ethanol is most logically achieved through the

reduction of a suitable indole precursor. The direct reduction of indole itself is challenging and

typically requires harsh conditions. A more controlled and common strategy involves the

reduction of an indole derivative that already contains the desired C2-substituent with an

appropriate functional group.[2]

Proposed Synthetic Pathway: Reduction of Ethyl 2-(1H-

indol-2-yl)acetate
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A robust and high-yield pathway involves a two-step reduction of a commercially available
starting material, ethyl 2-(1H-indol-2-yl)acetate.

LiAlHa, THF NaBHsCN, AcOH
Ester Reduction 2-(1H-indol-2-yl)ethan-1-ol Indole Reduction

(Ethyl 2-(1H-indol-2-yl)acetate 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-ol

Click to download full resolution via product page

Synthetic route to 2,3-dihydro-1H-indole-2-ethanol.

Causality of Reagent Choice:

e Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent necessary for the
complete reduction of the ester functional group to a primary alcohol. Softer reducing agents
like sodium borohydride (NaBHa4) are generally not reactive enough to reduce esters.

e Sodium Cyanoborohydride (NaBHsCN) in Acetic Acid: This reagent is specifically chosen for
the selective reduction of the indole's C2=C3 double bond to an indoline.[2] The reaction
proceeds via protonation of the C3 position, forming an iminium ion intermediate which is
then readily reduced by the mild hydride donor, NaBH3CN. Acetic acid serves as the
necessary proton source. This method is preferred over catalytic hydrogenation, which might
also reduce the benzene ring under more forcing conditions.

Experimental Protocol

Step 1: Synthesis of 2-(1H-indol-2-yl)ethan-1-ol

» To a stirred solution of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF)
under a nitrogen atmosphere at 0 °C, add a solution of ethyl 2-(1H-indol-2-yl)acetate (1.0
eg.) in anhydrous THF dropwise.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 4 hours.

e Monitor the reaction by Thin Layer Chromatography (TLC).
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» Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise
addition of water, followed by 15% aqueous NaOH, and then more water.

« Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl
acetate.

o Concentrate the combined filtrate under reduced pressure to yield the crude product, which
can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-ol
e Dissolve the 2-(1H-indol-2-yl)ethan-1-ol (1.0 eq.) from the previous step in glacial acetic acid.
e Cool the solution to 0-5 °C in an ice bath.

e Add sodium cyanoborohydride (2.5 eq.) portion-wise, maintaining the internal temperature
below 10 °C.

 Allow the reaction to warm to room temperature and stir for 12-18 hours.

o Carefully pour the reaction mixture into a beaker of ice and basify to pH > 9 with
concentrated aqueous NaOH.

o Extract the aqueous layer with ethyl acetate (3 x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by silica gel chromatography to afford the final compound.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following are the predicted
key features for 2,3-dihydro-1H-indole-2-ethanol.

'H NMR Spectroscopy

The proton NMR spectrum will provide the most definitive structural information.
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Predicted *H NMR assignments and chemical shifts.

Aromatic Protons (6.5-7.2 ppm): Four protons on the benzene ring will appear as a complex
multiplet pattern.

NH Proton (~3.5-4.5 ppm): A broad singlet, which will disappear upon D20 exchange.

C2-H (~3.7-4.0 ppm): A multiplet, coupled to the C3 protons and the adjacent methylene
protons of the ethanol side chain.

C3-Hz2 (~2.9-3.3 ppm): Two diastereotopic protons that will appear as a complex multiplet.

Ethanol CH2CH20H: The two methylene groups will appear as multiplets, with the one closer
to the hydroxyl group (C3) being more downfield.

OH Proton (variable): A broad, exchangeable singlet.
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3C NMR Spectroscopy

Aromatic Carbons: Four signals expected between ~110-128 ppm, and two quaternary
carbons between ~130-152 ppm.

C2 Carbon: ~60-65 ppm.

C3 Carbon: ~35-40 ppm.

Ethanol Carbons: Ca (~38-42 ppm) and C(3 (~60-65 ppm).

Infrared (IR) Spectroscopy

o O-H Stretch: A strong, broad absorption around 3300-3400 cm~1* characteristic of an alcohol.

[4]

¢ N-H Stretch: A moderate, sharp absorption around 3350-3450 cm~1, potentially overlapping
with the O-H stretch.[3]

e C-H Stretches (sp3): Absorptions just below 3000 cm~1.
e C-H Stretches (sp?): Absorptions just above 3000 cm™1.
e C=C Stretch (Aromatic): Peaks in the 1450-1600 cm~* region.

e C-O Stretch: A strong absorption in the 1000-1100 cm~1 region.[4]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M*) at m/z
= 163. Key fragmentation patterns would include:

e Loss of H20: A peak at m/z = 145, resulting from dehydration of the ethanol side chain.

o Alpha-Cleavage: Cleavage of the bond between C2 and the ethanol side chain, leading to a
fragment corresponding to the indoline ring.

¢ Loss of the ethanol side chain: A peak at m/z = 118, corresponding to the loss of
*CH2CH20H.
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Applications in Research and Drug Development

While 2,3-dihydro-1H-indole-2-ethanol itself is not a known therapeutic agent, its structural
components are of high interest to medicinal chemists.

* Neuroprotective Agents: The 2,3-dihydroindole scaffold is present in compounds evaluated
for neuroprotective properties.[2] The conformational flexibility of the saturated five-
membered ring allows for better fitting into protein binding pockets compared to the rigid,
planar indole ring.

» Antioxidant Properties: The secondary amine in the indoline ring can act as a radical
scavenger, imparting antioxidant activity.

o Scaffold for Library Synthesis: The primary alcohol provides a reactive handle for further
chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or converted to
esters, ethers, and other functional groups, enabling the creation of a library of derivatives
for screening against various biological targets. Indole derivatives, in general, are explored
for a wide range of therapeutic applications including antimicrobial, anti-inflammatory, and
anti-cancer activities.[1][5]

Conclusion

2,3-dihydro-1H-indole-2-ethanol is a chiral molecule that marries the privileged indoline scaffold
with a versatile primary alcohol functional group. Although not extensively documented, its
synthesis is feasible through established reductive methodologies from indole precursors. Its
predicted physicochemical and spectroscopic properties provide a clear blueprint for its
identification and characterization. The true value of this compound lies in its potential as a
building block for the synthesis of more complex molecules with potential therapeutic
applications, leveraging the favorable pharmacological profile of the indoline core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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